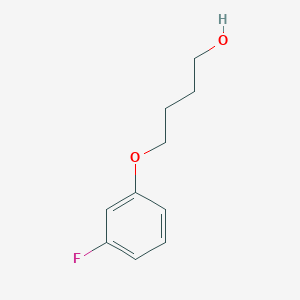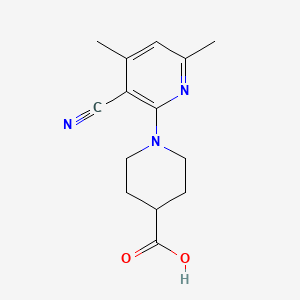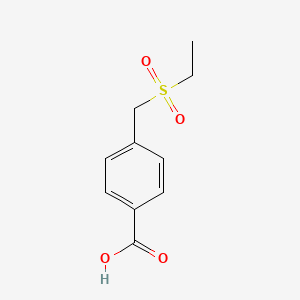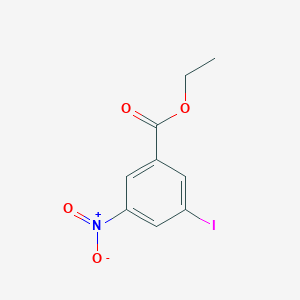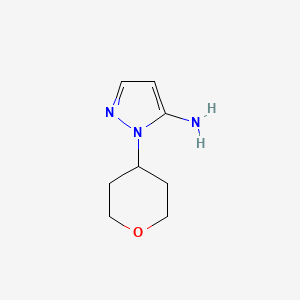
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
The compound “1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The “1-(tetrahydro-2H-pyran-4-yl)” part suggests that the pyrazole ring is substituted at the 1-position with a tetrahydropyran group, which is a saturated (i.e., not aromatic) six-membered ring containing one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and tetrahydropyran rings. The pyrazole ring is aromatic and planar, while the tetrahydropyran ring is non-aromatic and may adopt a chair or boat conformation depending on the specific substituents present .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study demonstrated the synthesis and characterization of pyrazole derivatives, including the analysis of their crystal structure and the investigation of their biological activity against breast cancer and microbes (Titi et al., 2020).
Pharmaceutical Applications
- Research on pyrazole-centered 1,5-disubstituted tetrazoles using ultrasound irradiation demonstrated their potential in medicinal applications. These compounds were characterized by various spectroscopic techniques (Swami et al., 2021).
Chemical Synthesis Processes
- A study described the development of a new synthesis process for a RORγ inverse agonist, which involved a reaction with (tetrahydro-2H-pyran-4-yl)methanol. This process aimed to provide a safer and greener approach in chemical synthesis (Barcan et al., 2019).
Molecular Structure Analysis
- Investigations into the molecular structure of pyrazole derivatives were conducted, focusing on their reactivity and the presence of intramolecular hydrogen bonds. This study provided insights into the synthesis and structural properties of these compounds (Szlachcic et al., 2020).
Catalytic Applications
- Pyrazolyl compounds were synthesized and tested as catalysts for the copolymerization of CO2 and cyclohexene oxide. These studies explored the potential of these compounds in catalyzing environmentally significant reactions (Matiwane et al., 2020).
Zukünftige Richtungen
The study of pyrazole derivatives is a very active area of research, particularly in the field of medicinal chemistry, where they are often used as building blocks for the synthesis of various pharmaceuticals. Future research could potentially explore the biological activity of this compound, or use it as a starting point for the synthesis of new pyrazole derivatives .
Eigenschaften
IUPAC Name |
2-(oxan-4-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-1-4-10-11(8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFRCHDUNSOXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

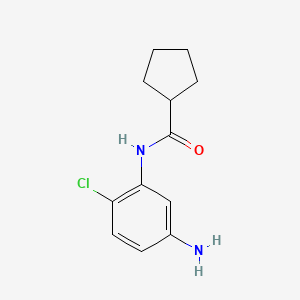
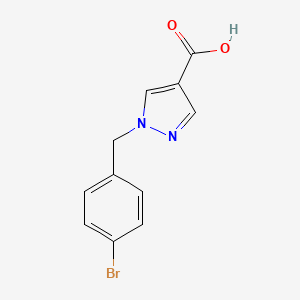


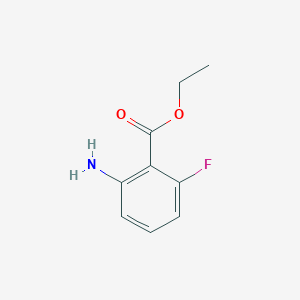

![1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386314.png)

